molecular formula C10H8N2 B11919042 7-Methyl-1H-indole-1-carbonitrile

7-Methyl-1H-indole-1-carbonitrile

Cat. No.: B11919042
M. Wt: 156.18 g/mol
InChI Key: JKGRUAVHWFSCPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyl-1H-indole-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another approach includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-1H-indole-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing biological processes. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase, which plays a role in diabetic complications . The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison: 7-Methyl-1H-indole-1-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

7-methylindole-1-carbonitrile

InChI

InChI=1S/C10H8N2/c1-8-3-2-4-9-5-6-12(7-11)10(8)9/h2-6H,1H3

InChI Key

JKGRUAVHWFSCPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C#N

Origin of Product

United States

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